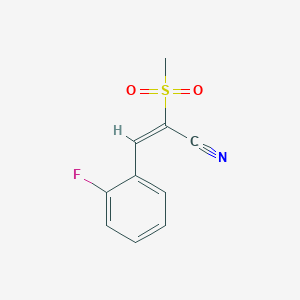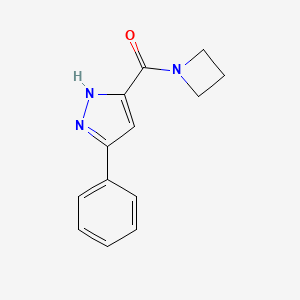
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the class of nitriles. It is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
作用机制
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile acts by inhibiting the activity of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and the attenuation of autoimmune responses.
Biochemical and Physiological Effects:
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been shown to have potent anti-cancer and immunomodulatory effects. It inhibits the growth of cancer cells and improves the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for preclinical studies. However, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has some limitations for lab experiments, including its high cost and limited availability.
未来方向
There are several future directions for the research and development of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile. One potential direction is the investigation of its efficacy in combination therapy with other chemotherapeutic agents. Another direction is the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is an area of active research.
合成方法
The synthesis of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile involves the reaction of 2-fluorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile as the final product.
科学研究应用
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been extensively used in scientific research for its potential therapeutic applications. It is a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and improve the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
属性
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(13,14)9(7-12)6-8-4-2-3-5-10(8)11/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFVDTAOGIUJLI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC=CC=C1F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)